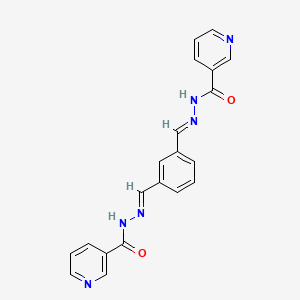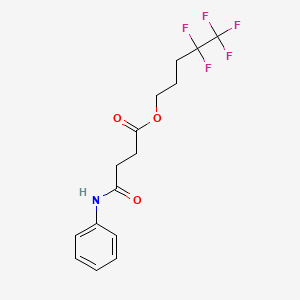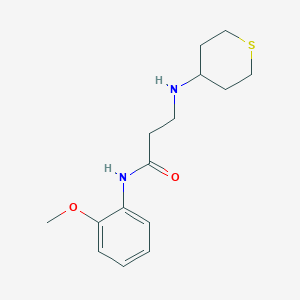![molecular formula C18H26N2O B3847150 1-[5-(2-tert-butylphenoxy)pentyl]-1H-imidazole](/img/structure/B3847150.png)
1-[5-(2-tert-butylphenoxy)pentyl]-1H-imidazole
Übersicht
Beschreibung
1-[5-(2-tert-butylphenoxy)pentyl]-1H-imidazole, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. It has been studied extensively in the field of oncology due to its potential as a therapeutic agent for the treatment of various types of cancers.
Wissenschaftliche Forschungsanwendungen
Organic Photovoltaics (OPVs) and Solar Cells
1-[5-(2-tert-butylphenoxy)pentyl]-1H-imidazole (referred to as “Imidazole” hereafter) exhibits promising properties for use in organic photovoltaics. Its π-conjugated structure allows efficient charge transport, making it suitable as an electron acceptor material in solar cells. Researchers have explored its incorporation into bulk heterojunction devices, where it enhances power conversion efficiency due to its favorable energy levels and solubility .
Biomedical Applications
Imidazole derivatives have been investigated for their potential in drug delivery and bioimaging. Their unique chemical structure allows for functionalization, enabling targeted drug delivery. Researchers have explored Imidazole-based nanoparticles as carriers for anticancer drugs, taking advantage of their biocompatibility and controlled release properties .
Supramolecular Chemistry and Self-Assembly
Imidazole-containing compounds participate in supramolecular assemblies. Their ability to form hydrogen bonds and π-π stacking interactions contributes to the construction of functional materials. Researchers have designed Imidazole-based host-guest systems for molecular recognition, sensing, and catalysis .
Materials Science: Liquid Crystals and Polymers
Imidazole derivatives can exhibit liquid crystalline behavior, making them interesting for display technologies. Their mesomorphic properties arise from the balance between rigid core and flexible side chains. Additionally, Imidazole-containing polymers have been explored for their mechanical strength and thermal stability .
Electrochemical Sensors
Imidazole-based materials have been investigated as electrochemical sensors due to their redox activity and sensitivity toward specific analytes. Researchers have functionalized Imidazole with various groups to enhance selectivity and improve detection limits .
Catalysis and Metal Coordination
Imidazole serves as a ligand in coordination chemistry, forming stable complexes with transition metals. These complexes find applications in catalysis, such as oxidation reactions or asymmetric transformations. Researchers have explored Imidazole-metal complexes for their catalytic activity and selectivity .
Eigenschaften
IUPAC Name |
1-[5-(2-tert-butylphenoxy)pentyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-18(2,3)16-9-5-6-10-17(16)21-14-8-4-7-12-20-13-11-19-15-20/h5-6,9-11,13,15H,4,7-8,12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTBDOXWSNJKQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[3-(4-tert-butylphenoxy)propyl]morpholine](/img/structure/B3847098.png)

![4-[5-(4-fluorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3847113.png)
![2-(1-piperidinyl)bicyclo[3.3.1]non-9-yl phenylcarbamate](/img/structure/B3847116.png)


![N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B3847145.png)
![butyl 4-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3847160.png)

![butyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B3847176.png)
![N-(2-methoxyethyl)-3-(1-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-4-piperidinyl)propanamide](/img/structure/B3847177.png)